molecular formula C22H20ClN3O2S2 B2626403 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 687563-52-6

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2626403
CAS No.: 687563-52-6
M. Wt: 457.99
InChI Key: VPXDBLMGGLQNNU-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A thieno[3,2-d]pyrimidin-4-one core, which is a fused heterocyclic system combining thiophene and pyrimidinone rings.
  • A sulfanyl acetamide side chain at position 2 of the thieno-pyrimidinone core, linked to a 2,3-dimethylphenyl group, which modulates steric and electronic properties.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S2/c1-13-4-3-5-17(14(13)2)24-19(27)12-30-22-25-18-10-11-29-20(18)21(28)26(22)16-8-6-15(23)7-9-16/h3-9H,10-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDBLMGGLQNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the dimethylphenylacetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur sources, and amide coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with thieno[3,2-d]pyrimidine scaffolds exhibit significant anticancer activities. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the chlorophenyl group enhances its efficacy against certain tumors by modulating signaling pathways involved in cell growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

High-throughput Screening

This compound is included in several screening libraries used for drug discovery. It is part of the 300k Representative Compounds Library and is utilized in phenotypic screening to identify new therapeutic candidates. Its unique structure allows researchers to explore its interactions with various biological targets.

Structure-Activity Relationship (SAR) Studies

The compound's diverse functional groups enable extensive SAR studies. By modifying different parts of the molecule, researchers can optimize its pharmacological properties, such as potency and selectivity against specific targets.

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluated against breast cancer cell linesDemonstrated IC50 values in the micromolar range, indicating significant cytotoxicity.
Antimicrobial Efficacy Research Tested against Gram-positive and Gram-negative bacteriaShowed effective inhibition at low concentrations; potential as a lead compound for antibiotic development.
SAR Analysis Modification of the thieno[3,2-d]pyrimidine coreIdentified key substituents that enhance biological activity while reducing toxicity profiles.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to a class of sulfanyl acetamide derivatives with modifications in the heterocyclic core and aryl substituents. Below is a comparative analysis of its structural analogs:

Compound Name / ID Core Structure Aryl Substituent Key Structural Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 2,3-Dimethylphenyl - Planar thieno-pyrimidinone core
- Moderate steric bulk from dimethyl group
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta-fused thieno-pyrimidinone 2-Isopropylphenyl - Cyclopenta ring increases rigidity
- Enhanced lipophilicity from isopropyl group
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 2-Trifluoromethylphenyl - Electron-withdrawing CF₃ group
- Higher metabolic stability
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-6-one 2,3-Dichlorophenyl - Simpler pyrimidinone core
- Increased halogenation for polarity
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidine 4-Chlorophenyl - Amino groups enhance hydrogen bonding
- Reduced aromaticity

Impact of Structural Variations

Core Heterocycle
  • The thieno-pyrimidinone core in the target compound and its analogs (e.g., ) provides rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases).
Aryl Substituents
  • The 2,3-dimethylphenyl group in the target compound balances lipophilicity and steric hindrance, which may improve membrane permeability while avoiding excessive bulk. Comparatively, the 2-trifluoromethylphenyl group in introduces strong electron-withdrawing effects, enhancing metabolic stability and altering electronic distribution for optimized target binding .
  • The 2,3-dichlorophenyl group in increases polarity and may enhance interactions with polar residues in enzymatic active sites .
Sulfanyl Acetamide Side Chain
  • This moiety is conserved across analogs and critical for hydrogen bonding with biological targets. Modifications here (e.g., diaminopyrimidine in ) can drastically alter solubility and binding kinetics .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide (CAS Number: 1260935-49-6) is a complex organic molecule with potential therapeutic applications. Its unique structure includes a thieno[3,2-d]pyrimidine core and a chlorophenyl group, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C22H18ClN3O4S2
  • Molecular Weight : 488.0 g/mol
  • Structural Features :
    • Thieno[3,2-d]pyrimidin-2-yl sulfanyl group
    • Chlorophenyl substituent
    • Acetamide moiety

Biological Activity Overview

The biological activities of the compound have been evaluated in various studies focusing on its potential as an antibacterial agent, enzyme inhibitor, and its effects on different biological pathways.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit moderate to strong antibacterial properties. For instance:

  • A study on related thieno[3,2-d]pyrimidine derivatives demonstrated significant activity against Salmonella typhi and Bacillus subtilis, suggesting that the sulfanyl group may enhance antibacterial efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Acetylcholinesterase (AChE) Inhibition :
    • Compounds within this class have shown promising AChE inhibitory activity. For example, related derivatives exhibited IC50 values ranging from 10.4 μM to 24.3 μM against AChE .
  • Urease Inhibition :
    • The presence of the sulfanyl group is associated with enhanced urease inhibition, which is crucial for treating conditions like urinary tract infections .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis.
Enzyme InhibitionSignificant AChE inhibition with IC50 values indicating potential for neurological applications.
Broad-spectrum AntimicrobialRelated compounds showed activity against various bacterial strains including E. coli and P. aeruginosa.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Interaction with Enzymes : The thieno[3,2-d]pyrimidine scaffold may facilitate binding to active sites of target enzymes like AChE and urease.
  • Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities that could contribute to their therapeutic effects .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

Methodological Answer: The synthesis involves sequential steps:

  • Cyclocondensation : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions .
  • Thiolation : Introduction of the sulfanyl group at the 2-position using sulfurizing agents (e.g., Lawesson’s reagent or P₂S₅) .
  • Acetamide Coupling : Reaction of the sulfanyl intermediate with 2,3-dimethylphenyl isocyanate or chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
    Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during thiolation.

Q. How is the compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the sulfanyl group (-S-) appears as a singlet near δ 4.1–4.3 ppm for -SCH₂ protons, while aromatic protons of the 4-chlorophenyl group resonate at δ 7.3–7.5 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) reveals bond lengths (C-S: ~1.76 Å) and dihedral angles between aromatic rings, critical for understanding molecular packing .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization algorithms reduce trial runs by 40% compared to manual approaches .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis .
  • Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DBU) improve coupling efficiency in acetamide formation .

Q. How to resolve contradictions between spectroscopic data and computational modeling?

Methodological Answer:

  • Dynamic NMR Analysis : Detect rotational barriers in the acetamide moiety (e.g., coalescence temperature studies) to explain unexpected splitting patterns .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with crystallographic data to validate torsional angles and hydrogen bonding networks .
  • Cross-Validation : Use complementary techniques (e.g., IR for carbonyl stretching vs. X-ray for bond lengths) to confirm functional group assignments .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on the thienopyrimidine core’s interaction with ATP-binding pockets .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to correlate physicochemical properties with bioactivity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

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